molecular formula C16H20ClNO B7538453 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide

1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide

Cat. No. B7538453
M. Wt: 277.79 g/mol
InChI Key: AYSOSNKEMJYNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide, commonly known as CPCCOEt, is a selective antagonist for metabotropic glutamate receptor subtype 1 (mGluR1). It has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.

Mechanism of Action

CPCCOEt selectively blocks the activity of 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide has been shown to play a role in the regulation of synaptic plasticity, learning, and memory. Blockade of 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide by CPCCOEt has been shown to reduce excitotoxicity, oxidative stress, and inflammation, which are all implicated in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cognitive function and reduce inflammation in animal models of traumatic brain injury. CPCCOEt has been investigated for its potential use in the treatment of schizophrenia, as 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide has been implicated in the pathophysiology of this disorder.

Advantages and Limitations for Lab Experiments

CPCCOEt is a selective antagonist for 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide, which makes it a valuable tool for studying the role of this receptor in neurological disorders. However, CPCCOEt has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, CPCCOEt has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several potential future directions for research on CPCCOEt. One area of interest is the development of more potent and selective 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide antagonists. Another area of interest is the investigation of the potential therapeutic applications of CPCCOEt in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the mechanisms underlying the neuroprotective effects of CPCCOEt are not fully understood, and further research is needed to elucidate these mechanisms.

Synthesis Methods

CPCCOEt can be synthesized by the reaction of 1-(3-chlorophenyl)cyclobutanecarboxylic acid with cyclopentylamine in the presence of N,N'-dicyclohexylcarbodiimide and 4-(dimethylamino)pyridine. The resulting product is then treated with ethanol to obtain CPCCOEt as a white crystalline powder.

Scientific Research Applications

CPCCOEt has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. CPCCOEt has also been investigated for its potential use in the treatment of schizophrenia, as 1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide has been implicated in the pathophysiology of this disorder.

properties

IUPAC Name

1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO/c17-13-6-3-5-12(11-13)16(9-4-10-16)15(19)18-14-7-1-2-8-14/h3,5-6,11,14H,1-2,4,7-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSOSNKEMJYNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2(CCC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-cyclopentylcyclobutane-1-carboxamide

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